

# comparative study of different organic acids as silage preservatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Formic acid |           |
| Cat. No.:            | B1673544    | Get Quote |

# A Comparative Analysis of Organic Acids as Silage Preservatives

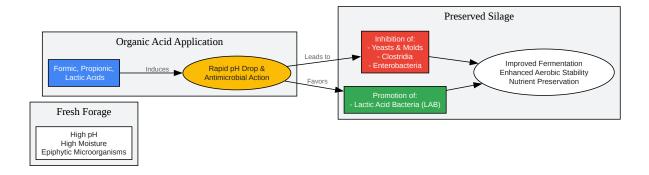
An Objective Guide for Researchers and Silage Professionals

The ensiling process is a cornerstone of forage preservation, aiming to maintain the nutritional value of crops for livestock feeding. The success of this process hinges on achieving a rapid and sustained anaerobic environment, dominated by beneficial lactic acid-producing bacteria that lower the pH and inhibit spoilage microorganisms. However, when challenging conditions arise, such as high moisture content or low sugar levels in the forage, the use of silage additives becomes crucial. Among these, organic acids have proven to be highly effective preservatives. This guide provides a comparative study of different organic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for optimal silage quality.

## Performance Comparison of Organic Acid Preservatives

Organic acids, primarily formic, propionic, and lactic acid, are widely used to improve silage fermentation and aerobic stability. Their efficacy varies depending on the specific acid, its application rate, and the type of forage. The following table summarizes the quantitative effects of these organic acids on key silage quality parameters based on various scientific studies.




| Treatmen<br>t               | рН           | Ammonia<br>-N (% of<br>total N) | Yeast (log<br>cfu/g) | Mold (log<br>cfu/g) | Dry<br>Matter<br>Loss (%) | Aerobic<br>Stability<br>(hours) |
|-----------------------------|--------------|---------------------------------|----------------------|---------------------|---------------------------|---------------------------------|
| Control (No<br>Additive)    | 4.5 - 5.5    | 10 - 15                         | 5 - 7                | 3 - 5               | 5 - 10                    | < 24                            |
| Formic<br>Acid              | 3.8 - 4.2[1] | < 8[1]                          | 4 - 6                | 3 - 5               | 3 - 7                     | 24 - 48                         |
| Propionic<br>Acid           | 4.2 - 4.8    | 8 - 12                          | < 4[2][3]            | < 3[2][3]           | 4 - 8                     | > 72[4][5]                      |
| Lactic Acid<br>(Inoculant)  | 3.8 - 4.5[6] | 8 - 12                          | 4 - 6                | 3 - 5               | 2 - 5                     | 24 - 72                         |
| Formic & Propionic Acid Mix | 4.0 - 4.4    | < 9                             | < 5                  | < 4                 | 3 - 6                     | > 60                            |

Note: The values presented are typical ranges compiled from multiple studies and can vary based on crop type, initial conditions, and application rates.

# Mechanism of Action: How Organic Acids Preserve Silage

Organic acids preserve silage through a multi-faceted approach that involves rapid acidification and the inhibition of undesirable microbial growth. The primary mechanisms are the immediate reduction of pH and the disruption of the cellular functions of spoilage organisms like yeasts, molds, and clostridia.





Click to download full resolution via product page

Mechanism of organic acid silage preservation.

## **Experimental Protocols**

To ensure accurate and reproducible results in the evaluation of silage preservatives, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

- 1. Silage Fermentation Analysis
- Objective: To determine the effects of organic acid treatments on the fermentation profile of silage.
- Procedure:
  - Sample Preparation: Fresh forage is chopped to a uniform length (e.g., 1-2 cm).
  - Treatment Application: The chopped forage is divided into treatment groups: a control (no additive) and groups for each organic acid being tested. The acids are applied at a predetermined rate (e.g., g/kg of fresh forage) and mixed thoroughly.



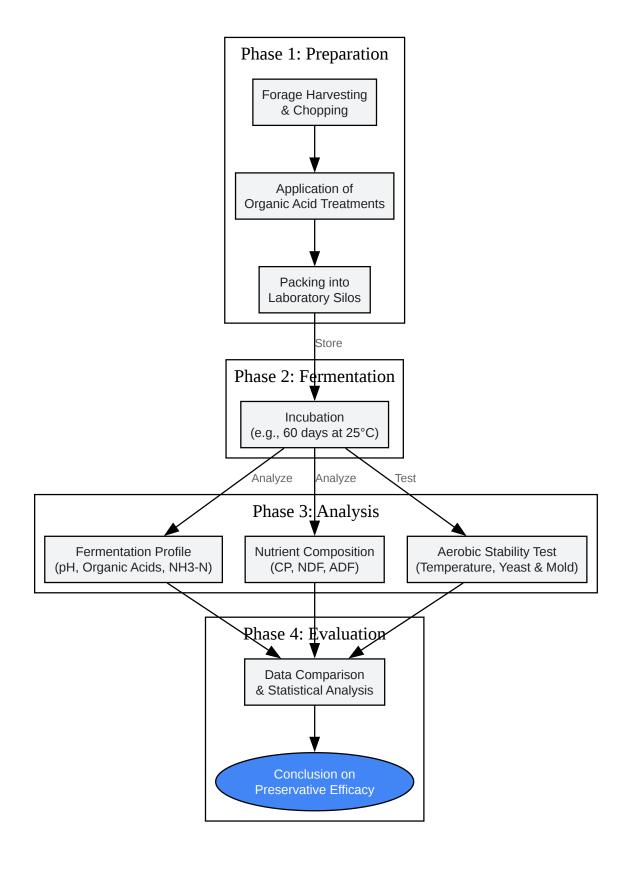
- Ensiling: Approximately 500g of the treated forage is packed into laboratory-scale silos (e.g., vacuum-sealed bags or PVC pipes with airlocks) to achieve a density of about 600-700 kg/m<sup>3</sup>.
- Incubation: The silos are stored in a dark, temperature-controlled environment (e.g., 25°C)
   for a specified period (e.g., 30, 60, or 90 days).
- Analysis: After the ensiling period, the silos are opened, and the silage is analyzed for:
  - pH: Measured using a pH meter on an aqueous extract of the silage.
  - Organic Acids (Lactic, Acetic, Propionic, Butyric): Determined by High-Performance
     Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[1][7]
  - Ammonia-Nitrogen (NH<sub>3</sub>-N): Quantified using colorimetric methods or distillation.
  - Dry Matter (DM): Determined by oven drying at 60-65°C for 48 hours.

### 2. Aerobic Stability Test

 Objective: To assess the resistance of the silage to aerobic deterioration upon exposure to air.

#### Procedure:

- Sample Preparation: A sample of the fermented silage (approximately 3 kg) is taken from the laboratory silo.
- Exposure to Air: The silage is placed in an insulated container (e.g., a polystyrene box)
   with a temperature probe inserted into the center of the silage mass. The container is left open to the air at a constant ambient temperature (e.g., 20-22°C).
- Temperature Monitoring: The temperature of the silage and the ambient temperature are recorded at regular intervals (e.g., every hour).
- Determination of Stability: Aerobic stability is defined as the time (in hours) it takes for the silage temperature to rise more than 2°C above the ambient temperature.




 Microbial Analysis: Samples are taken at the beginning and end of the aerobic stability test to determine the populations of yeasts and molds through plate counts on selective agar.

## Experimental Workflow for Evaluating Silage Preservatives

The systematic evaluation of silage preservatives involves a series of well-defined steps, from forage harvesting to detailed chemical and microbial analysis. The following diagram illustrates a typical experimental workflow.





Click to download full resolution via product page

Workflow for evaluating silage preservatives.



### Conclusion

The selection of an appropriate organic acid preservative is a critical decision that can significantly impact silage quality and, consequently, animal performance. **Formic acid** is highly effective in rapidly reducing pH and preserving protein, making it suitable for highmoisture and legume silages.[1] Propionic acid excels in inhibiting the growth of yeasts and molds, thereby enhancing aerobic stability, which is crucial during the feed-out phase.[2][3][5] Lactic acid, often applied through bacterial inoculants, promotes a highly efficient fermentation pathway, leading to minimal dry matter loss.[6] Mixtures of organic acids, such as formic and propionic acid, can offer a broader spectrum of protection by combining the benefits of rapid acidification and improved aerobic stability.

The data and protocols presented in this guide provide a foundation for the objective comparison and selection of organic acid preservatives. Researchers and professionals are encouraged to consider the specific challenges of their forage and ensiling conditions to choose the most effective preservation strategy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Lactic Acid Bacteria and Propionic Acid on Fermentation Characteristics, Chemical Composition, and Aerobic Stability of High-Moisture Corn Grain Silage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of preservatives based on propionic acid on the fermentation and aerobic stability of corn silage and a total mixed ration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment of Whole-Plant Corn Silage With Lactic Acid Bacteria and Organic Acid Enhances Quality by Elevating Acid Content, Reducing pH, and Inhibiting Undesirable Microorganisms [frontiersin.org]



- 7. lumexinstruments.com [lumexinstruments.com]
- To cite this document: BenchChem. [comparative study of different organic acids as silage preservatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673544#comparative-study-of-different-organic-acids-as-silage-preservatives]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com